molecular formula C24H19ClN2O2 B3570317 3-(2-chlorophenyl)-N-(diphenylmethyl)-5-methyl-4-isoxazolecarboxamide

3-(2-chlorophenyl)-N-(diphenylmethyl)-5-methyl-4-isoxazolecarboxamide

Cat. No. B3570317
M. Wt: 402.9 g/mol
InChI Key: BZEZHSIKOHLHFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-chlorophenyl)-N-(diphenylmethyl)-5-methyl-4-isoxazolecarboxamide, also known as CLIMB, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. CLIMB belongs to the class of isoxazolecarboxamide derivatives, which have been shown to exhibit various biological activities such as anti-inflammatory, analgesic, and anticonvulsant effects.

Mechanism of Action

The exact mechanism of action of 3-(2-chlorophenyl)-N-(diphenylmethyl)-5-methyl-4-isoxazolecarboxamide is not fully understood. However, it has been proposed that this compound exerts its effects by modulating the activity of various neurotransmitters and receptors in the brain. Specifically, this compound has been shown to enhance the activity of GABA, an inhibitory neurotransmitter, and inhibit the activity of glutamate, an excitatory neurotransmitter. This modulation of neurotransmitter activity may underlie the anticonvulsant and anxiolytic effects of this compound.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. In animal models, this compound has been shown to reduce seizure activity and increase the threshold for seizure induction. Additionally, this compound has been shown to reduce anxiety and depression-like behavior in animal models. This compound has also been shown to possess anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of pain and inflammation.

Advantages and Limitations for Lab Experiments

One advantage of 3-(2-chlorophenyl)-N-(diphenylmethyl)-5-methyl-4-isoxazolecarboxamide is its high potency and selectivity for its target receptors. This makes it a useful tool for studying the role of neurotransmitters and receptors in various physiological and pathological conditions. However, one limitation of this compound is its poor solubility, which can make it difficult to administer in experimental settings.

Future Directions

There are several future directions for research on 3-(2-chlorophenyl)-N-(diphenylmethyl)-5-methyl-4-isoxazolecarboxamide. One area of interest is its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, further investigation into the mechanism of action of this compound may provide insights into the role of neurotransmitters and receptors in various physiological and pathological conditions. Finally, the development of more soluble analogs of this compound may improve its utility as a tool for studying the role of neurotransmitters and receptors.

Scientific Research Applications

3-(2-chlorophenyl)-N-(diphenylmethyl)-5-methyl-4-isoxazolecarboxamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticonvulsant, anxiolytic, and antidepressant effects in animal models. This compound has also been investigated for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, this compound has been shown to possess anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of pain and inflammation.

properties

IUPAC Name

N-benzhydryl-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19ClN2O2/c1-16-21(23(27-29-16)19-14-8-9-15-20(19)25)24(28)26-22(17-10-4-2-5-11-17)18-12-6-3-7-13-18/h2-15,22H,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZEZHSIKOHLHFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2-chlorophenyl)-N-(diphenylmethyl)-5-methyl-4-isoxazolecarboxamide
Reactant of Route 2
Reactant of Route 2
3-(2-chlorophenyl)-N-(diphenylmethyl)-5-methyl-4-isoxazolecarboxamide
Reactant of Route 3
Reactant of Route 3
3-(2-chlorophenyl)-N-(diphenylmethyl)-5-methyl-4-isoxazolecarboxamide
Reactant of Route 4
Reactant of Route 4
3-(2-chlorophenyl)-N-(diphenylmethyl)-5-methyl-4-isoxazolecarboxamide
Reactant of Route 5
Reactant of Route 5
3-(2-chlorophenyl)-N-(diphenylmethyl)-5-methyl-4-isoxazolecarboxamide
Reactant of Route 6
Reactant of Route 6
3-(2-chlorophenyl)-N-(diphenylmethyl)-5-methyl-4-isoxazolecarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.